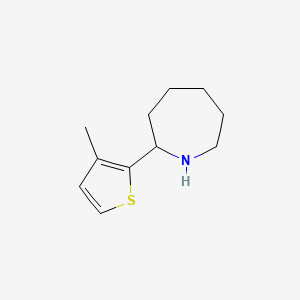
2-(3-Metil-2-tienil)azepano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Methyl-2-thienyl)azepane" is not directly mentioned in the provided papers, but the papers discuss related thiophene-containing heterocyclic compounds and their synthesis, properties, and stability. Thiophene derivatives are known for their interesting chemical and physical properties, which make them valuable in various applications, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of thiophene-containing azepines and azirines is a topic of interest in the papers. For instance, the synthesis of 3-(2-thienyl)-2,2-dimethyl-2H-azirine is described, which involves UV irradiation to generate reactive intermediates that can further react with double bonds to form pyrrolines and oxazolines . Another paper discusses the synthesis of thieno[3,2-c]azepinones using dimedone as a starting material, proceeding through oxime intermediates . Additionally, the synthesis of a thienyl-substituted 3H-azepine is achieved starting from dilithiated 2-methyl-5-propargylthiophene and isopropyl isothiocyanate, showcasing the versatility of thiophene derivatives in forming azepine rings .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical behavior. The bonding situation in various thiophene-containing compounds, including azuleno[1,2-b]thiophene derivatives, was examined through NMR spectroscopy and X-ray crystal analysis. These studies revealed significant bond-length alternation and the development of localized or delocalized substructures, which are indicative of the pi-system perturbation by the fused thiophene ring .
Chemical Reactions Analysis
The papers describe the chemical reactivity of thiophene derivatives in various contexts. For example, the nitrile isopropylide generated from the azirine compound reacts in a regiospecific manner with activated double bonds . The redox behavior of di(1-azulenyl)(2- and 3-thienyl)methyl cations and dications is also explored, with electrochemical reduction leading to the formation of thienoquinoid products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The stability of the compounds is a recurring theme, with measurements of pK(R)+ values and redox potentials providing insights into their robustness. The high stability of mono- and dications with thiophene spacers is highlighted, and their electron-donating abilities are characterized . The stability of carbocations derived from azuleno[1,2-b]thiophene is also examined, with the bond-length alternation in the azulene core being a factor that does not significantly affect the stability .
Aplicaciones Científicas De Investigación
- 2-(3-Metil-2-tienil)azepano se ha investigado en estudios de proteómica. Los investigadores exploran sus interacciones con proteínas, su actividad enzimática y sus posibles funciones en los procesos celulares. Su estructura química única puede ofrecer información sobre las interacciones proteína-ligando y la función de las proteínas .
- El anillo azepano en este compuesto sugiere posibles propiedades neuroactivas. Los científicos han examinado sus efectos sobre los receptores neuronales, los sistemas neurotransmisores y los mecanismos neuroprotectores. Comprender su impacto en el sistema nervioso podría conducir al desarrollo de nuevos medicamentos .
- Los investigadores han evaluado las propiedades antibacterianas de This compound. Las investigaciones se centran en su capacidad para inhibir el crecimiento bacteriano, los mecanismos de acción y las posibles aplicaciones en la lucha contra los patógenos resistentes a los medicamentos .
- En biología química, este compuesto sirve como una herramienta valiosa para sondear los procesos biológicos. Los científicos lo utilizan para estudiar las vías de señalización celular, la cinética enzimática y las interacciones proteína-proteína. Su parte tienil aporta especificidad a estas investigaciones .
- This compound juega un papel en la síntesis orgánica. Los químicos lo utilizan como un bloque de construcción para crear moléculas más complejas. Su estructura de anillo de siete miembros única proporciona versatilidad sintética .
- Los químicos medicinales exploran las posibles aplicaciones terapéuticas de este compuesto. Mediante la modificación de su estructura, buscan desarrollar medicamentos dirigidos a enfermedades específicas. Su grupo tienil y su andamiaje azepano ofrecen oportunidades para el diseño de fármacos .
Investigación en Proteómica
Neurofarmacología
Actividad Antibacteriana
Biología Química
Síntesis Orgánica
Química Medicinal
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methylthiophen-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-8-13-11(9)10-5-3-2-4-7-12-10/h6,8,10,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUGFZZLFOVAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

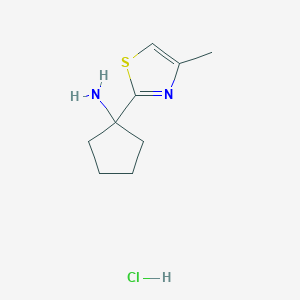


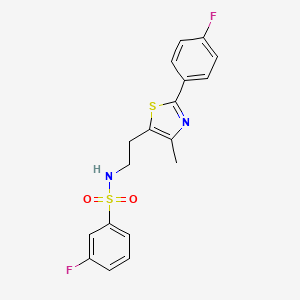
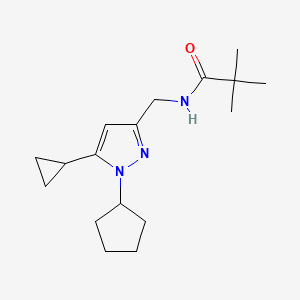
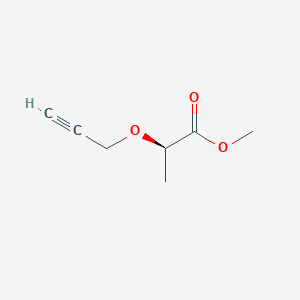
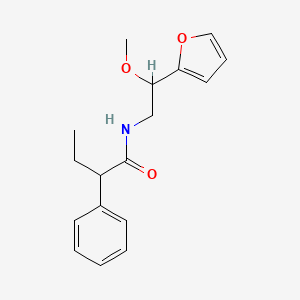
![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)
![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)